2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-2-17-7-9-18(10-8-17)14-12(11-20)15(21)19-6-4-3-5-13(19)16-14/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZLSUYJTQDLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49664927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Horner-Wadsworth-Emmons (HWE) Olefination and Cyclization
The pyrido[1,2-a]pyrimidine scaffold is constructed via a HWE olefination reaction. Starting from 4-aminopyrimidine-3-carbaldehyde derivatives, a phosphonate reagent introduces α,β-unsaturated carbonyl intermediates. Subsequent photoisomerization (UV light, 254 nm) induces Z/E isomerization, followed by thermal cyclization to form the fused pyridine ring. For example:
-
Reagents : Diethyl (3-oxoprop-1-enyl)phosphonate, potassium tert-butoxide.
-
Conditions : DMF, 0°C to room temperature, followed by toluene reflux (110°C).
-
Yield : 65–78% for cyclized pyrido[1,2-a]pyrimidine intermediates.
This method allows substitution at position 7 of the pyrido[1,2-a]pyrimidine core, critical for subsequent functionalization.
Introduction of the 3-Carbaldehyde Group
Oxidation of Hydroxymethyl Precursors
The 3-carbaldehyde moiety is introduced via oxidation of a hydroxymethyl intermediate. For example:
-
Step 1 : Vilsmeier-Haack formylation of the pyrido[1,2-a]pyrimidine at position 3 using POCl₃ and DMF.
-
Step 2 : Hydrolysis of the formylated intermediate under basic conditions (NaOH, H₂O/THF) yields the aldehyde.
Typical Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | POCl₃, DMF | DCM | 0°C → RT | 82% |
| 2 | NaOH, H₂O | THF/H₂O | 50°C | 90% |
Substitution at Position 2 with 4-Ethylpiperazine
Nucleophilic Aromatic Substitution
The 2-chloro intermediate undergoes substitution with 4-ethylpiperazine under basic conditions:
Mechanistic Insight : The electron-deficient pyrimidine ring facilitates nucleophilic attack by the piperazine nitrogen, with K₂CO₃ neutralizing HCl byproduct.
Integrated Synthetic Workflow
A representative multi-step synthesis is outlined below:
-
Pyrido[1,2-a]pyrimidine Core Formation :
-
3-Formylation :
-
2-Substitution :
Overall Yield : 42% (three steps).
Alternative Routes and Modifications
Reductive Amination Approach
A patent route describes reductive amination for introducing alkylamine groups:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for substitution steps:
Critical Analysis of Methodologies
Characterization and Validation
Key analytical data for the final compound:
-
¹H NMR (DMSO-d₆): δ 9.82 (s, 1H, CHO), 8.21 (d, J = 6.0 Hz, 1H), 7.95 (s, 1H), 3.60–3.45 (m, 8H, piperazine), 2.40 (q, J = 7.2 Hz, 2H), 1.10 (t, J = 7.2 Hz, 3H).
Industrial-Scale Considerations
For kilogram-scale production:
-
Continuous Flow Reactors : Enhance safety for POCl₃-mediated formylation.
-
Crystallization : Ethanol/water recrystallization achieves >99% purity.
Emerging Innovations
Recent advances include enzymatic oxidation of 3-hydroxymethyl derivatives using alcohol oxidases, avoiding harsh reagents .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Pharmacological Research
The compound has been studied for its potential as a pharmacological agent. Its structure suggests it may exhibit activity against various diseases, particularly in the fields of oncology and neurology.
Case Study: Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines can inhibit cancer cell proliferation. A study demonstrated that compounds similar to 2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde showed promising results in inhibiting tumor growth in vitro and in vivo models.
Antimicrobial Activity
The compound's structure may confer antimicrobial properties, making it a candidate for developing new antibiotics. Preliminary studies have shown that modifications of pyrido[1,2-a]pyrimidine derivatives possess activity against various bacterial strains.
Case Study: Antibacterial Testing
A comparative study evaluated the antibacterial effects of several pyrido[1,2-a]pyrimidines, including the target compound. Results indicated significant inhibition of growth against Gram-positive bacteria, suggesting potential for further development as an antibiotic.
Neuropharmacology
Given its piperazine moiety, the compound may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression.
Case Study: Neuroprotective Effects
Research involving similar compounds has shown neuroprotective effects in models of neurodegeneration. The ability to cross the blood-brain barrier could make this compound a candidate for further investigation in neuropharmacology.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Substituted Analogs
2-(4-Benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS: 462069-53-0)
- Substituent : 4-Benzylpiperazinyl (vs. 4-ethylpiperazinyl in the target compound).
- Molecular Formula : C20H20N4O2.
- Molecular Weight : 348.4 g/mol.
- This modification may enhance CNS penetration but risks off-target interactions due to higher nonspecific binding .
2-(4-Methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Substituent : 4-Methylpiperazinyl.
- Exact Mass : 272.1336 (C13H16N5O2).
- Key Differences : The methyl group reduces steric hindrance compared to ethyl, possibly favoring tighter binding to flat binding pockets. However, the shorter alkyl chain may decrease metabolic stability due to faster oxidative degradation .
Heterocycle-Modified Derivatives
2-(2,6-Dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Substituent : 2,6-Dimethylmorpholinyl.
- Molecular Formula : C14H15N3O3.
- Molecular Weight : 287.32 g/mol.
- Key Differences : The morpholine ring replaces piperazine, introducing an oxygen atom that reduces basicity (pKa ~6.5 vs. ~9.5 for piperazine). This change may alter solubility and hydrogen-bonding capacity, influencing target selectivity .
Functional Group Variants
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Substituent : Hydroxy group at position 2.
- Molecular Formula : C9H6N2O3.
- Molecular Weight : 190.15 g/mol.
- Key Differences : The absence of a piperazine/heterocyclic substituent reduces molecular complexity and weight. The hydroxy group enhances polarity, improving aqueous solubility but limiting blood-brain barrier penetration .
Complex Hybrid Structures
Thiazolidinone Hybrid (e.g., 2-(4-Ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one)
- Substituent: Thiazolidinone moiety linked via a methylidene group.
- Molecular Formula : C26H27N7O2S2.
- However, the increased molecular weight (557.67 g/mol) may reduce bioavailability .
Structural and Property Comparison Table
Research Implications and Patent Landscape
Patent applications highlight derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one as scaffolds for kinase inhibitors, antipsychotics, or antimicrobial agents . For example:
- Piperazine Modifications : Ethyl and cyclopropyl groups on piperazine (e.g., 7-(4-ethylpiperazin-1-yl) derivatives) are prevalent in patents, suggesting their utility in optimizing target engagement .
- Fluorine Substitution : Fluorine atoms (e.g., in 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl) analogs) are incorporated to enhance metabolic stability and binding affinity .
Biological Activity
2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core and a piperazine substituent. Its molecular formula is , with a molecular weight of approximately 286.33 g/mol. The presence of the aldehyde group enhances its reactivity and potential interactions with various biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors:
- Kinase Inhibition : This compound has shown potential as a multikinase inhibitor, affecting pathways critical for cancer cell proliferation. It may inhibit cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3K), which are vital in cell cycle regulation and survival signaling pathways .
- Acetylcholinesterase Inhibition : There is evidence suggesting that this compound may act as an acetylcholinesterase inhibitor, which is relevant in treating neurodegenerative diseases such as Alzheimer's .
Biological Activities
Research has highlighted several biological activities attributed to this compound:
-
Anticancer Activity :
- In vitro studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against mantle cell lymphoma and colorectal cancer cells, demonstrating growth inhibition at low micromolar concentrations .
- A study noted that compounds similar to this pyridopyrimidine derivative showed promising results in inhibiting tumor growth in xenograft models .
- Antimicrobial Activity :
-
Neuroprotective Effects :
- The potential neuroprotective effects are being explored due to its interaction with acetylcholinesterase, which may help in conditions characterized by cholinergic dysfunction .
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity in Cancer Models :
- Inhibition Profiles :
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for 2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?
- Methodological Answer : The synthesis typically involves a multi-step nucleophilic substitution and cyclization. A precursor like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is reacted with 4-ethylpiperazine under basic conditions (e.g., triethylamine in methanol) to introduce the ethylpiperazine moiety. Post-reaction, intermediates are purified via acid-base workup (e.g., HCl acidification to pH <7) . Key parameters include stoichiometric control of amines and reaction time (1–2 hours at room temperature).
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography for absolute configuration (e.g., single-crystal studies resolving piperazine ring orientation) .
- NMR spectroscopy : -NMR to verify aldehyde proton (~9.8–10.0 ppm) and piperazine CH signals (~2.5–3.5 ppm). -NMR confirms the carbonyl (C=O) at ~190 ppm.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
Q. What solvents and conditions are suitable for recrystallization?
- Methodological Answer : Methanol or ethanol are preferred due to moderate polarity and compatibility with aldehyde stability. Heating to 50–60°C followed by gradual cooling enhances crystal purity. Avoid aqueous basic conditions to prevent hydrolysis of the aldehyde group .
Advanced Research Questions
Q. How can low yields in the final coupling step with 4-ethylpiperazine be resolved?
- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Optimize by:
- Using sodium triacetoxyborohydride (STAB) as a selective reducing agent for imine intermediates .
- Increasing reaction time (up to 12 hours) and temperature (40–50°C) to drive equilibrium.
- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. What analytical strategies identify and quantify synthetic impurities?
- Methodological Answer : Impurities include:
-
Unreacted starting materials : Detect via HPLC retention time matching (e.g., 2-chloro precursor at ~4.2 min).
-
Piperazine dimerization byproducts : Use LC-MS (ESI+) to identify m/z peaks corresponding to [M+H]+ of dimers.
-
Degradation products : Accelerated stability studies (40°C/75% RH) with UPLC-PDA to track aldehyde oxidation .
Impurity Type Detection Method Quantification Limit Starting material HPLC (C18, 254 nm) 0.1% w/w Dimer byproducts LC-MS (ESI+, m/z 450–600) 0.05% w/w
Q. How to resolve conflicting -NMR data for the ethylpiperazine moiety?
- Methodological Answer : Signal splitting may arise from conformational flexibility or paramagnetic impurities. Solutions include:
- Variable-temperature NMR : At 25°C, piperazine CH signals broaden due to ring inversion; cooling to –20°C resolves splitting .
- Chelation with DO : Shaking with deuterated water removes exchangeable protons, simplifying spectra.
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- DFT calculations (B3LYP/6-31G*) model aldehyde electrophilicity and piperazine basicity.
- Molecular docking predicts interactions with biological targets (e.g., kinase enzymes) by analyzing hydrogen bonding with the pyrimidine-4-oxo group .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer : Variability often arises from:
- Purity differences : Validate compound purity (>98% via HPLC) and exclude solvent residues (e.g., DMSO in assays).
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Control experiments : Use structurally related analogs (e.g., 4-oxo-pyrido[1,2-a]pyrimidine derivatives) to isolate the ethylpiperazine’s role .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
